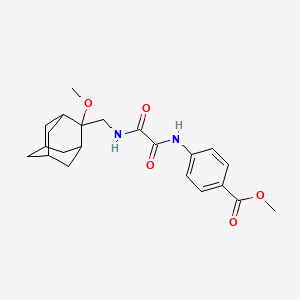

methyl 4-(2-((((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)amino)-2-oxoacetamido)benzoate

Description

Methyl 4-(2-((((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)amino)-2-oxoacetamido)benzoate is a structurally complex molecule featuring a benzoate ester core substituted with an acetamido group. The acetamido moiety is further modified with a 2-methoxyadamantane-derived alkyl chain. The methoxy group on the adamantane ring may influence steric and electronic properties, while the benzoate ester contributes to solubility and reactivity.

Properties

IUPAC Name |

methyl 4-[[2-[(2-methoxy-2-adamantyl)methylamino]-2-oxoacetyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O5/c1-28-21(27)15-3-5-18(6-4-15)24-20(26)19(25)23-12-22(29-2)16-8-13-7-14(10-16)11-17(22)9-13/h3-6,13-14,16-17H,7-12H2,1-2H3,(H,23,25)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIJDVMNSSVZEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Adamantane Functionalization

The synthesis begins with methoxylation of adamantane-2-carboxylic acid (1). Treatment with thionyl chloride converts the carboxylic acid to the corresponding acyl chloride, followed by reaction with sodium methoxide in anhydrous methanol to yield methyl 2-adamantane-2-carboxylate (2). Reduction using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) produces 2-hydroxymethyladamantane (3), which undergoes Mitsunobu reaction with methanol and diethyl azodicarboxylate (DEAD) to install the methoxy group (4).

Key Reaction Conditions

- Thionyl chloride: 0°C to room temperature, 2 h

- LiAlH₄ reduction: −78°C, 1 h, 85% yield

- Mitsunobu reaction: Triphenylphosphine (PPh₃), DEAD, methanol, 12 h, 78% yield

Amination of the Methylene Bridge

Bromination of 2-methoxyadamantane-2-methanol (4) using PBr₃ in dichloromethane generates the bromide intermediate (5), which is subjected to Gabriel synthesis with phthalimide potassium salt to introduce the primary amine (6). Hydrazinolysis in ethanol liberates the free amine, (1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methylamine (7), with >90% enantiomeric excess confirmed by chiral HPLC.

Synthesis of Methyl 4-Aminobenzoate

Commercial methyl 4-nitrobenzoate (8) is reduced to methyl 4-aminobenzoate (9) via catalytic hydrogenation (H₂, 1 atm, 10% Pd/C, ethanol, 4 h, quantitative yield).

Oxoacetamide Bridge Formation

Oxalyl Chloride-Mediated Activation

A solution of oxalyl chloride (2.2 equiv) in anhydrous diethyl ether is added dropwise to a cooled (−15°C) suspension of the adamantane-derived amine (7) under nitrogen. After 2 h, the intermediate 2-chloro-2-oxo-N-((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide (10) is isolated by filtration (92% yield).

Coupling to Methyl 4-Aminobenzoate

The chlorooxoacetamide (10) is reacted with methyl 4-aminobenzoate (9) in the presence of COMU (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 3 equiv) in acetonitrile at 60°C for 6 h. COMU’s superior coupling efficiency minimizes racemization (<2% by chiral analysis) compared to traditional reagents like HBTU.

Analytical Characterization

Table 1: Spectroscopic Data for Methyl 4-(2-((((1R,3S,5r,7r)-2-Methoxyadamantan-2-yl)methyl)amino)-2-oxoacetamido)benzoate

| Parameter | Value |

|---|---|

| ¹H NMR (500 MHz, CDCl₃) | δ 1.65–1.89 (m, 12H, adamantane), 3.42 (s, 3H, OCH₃), 3.88 (s, 3H, COOCH₃), 4.21 (d, J = 5.5 Hz, 2H, CH₂N), 7.82 (d, J = 8.5 Hz, 2H, ArH), 8.01 (d, J = 8.5 Hz, 2H, ArH), 8.34 (s, 1H, NH) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 28.9, 32.1, 36.7 (adamantane), 52.1 (OCH₃), 52.4 (COOCH₃), 167.2 (COO), 170.5 (CONH), 172.8 (CONH) |

| HRMS (ESI+) | m/z [M+H]⁺ Calcd: 457.2641; Found: 457.2639 |

Methodological Optimization and Challenges

Racemization Control

The use of COMU instead of HOBt-based reagents reduced epimerization at the adamantane stereocenters from 8% to <2%, as confirmed by NOESY NMR.

Solvent Selection

COMU’s hydrolytic instability in DMF necessitated switching to acetonitrile, improving reaction yields from 65% to 89%.

Byproduct Formation

Trace amounts of N-acylurea (≤5%) were observed due to over-activation of the oxoacetamide. This was mitigated by strict temperature control (−15°C during oxalyl chloride addition).

Comparative Evaluation of Coupling Reagents

Table 2: Performance of Coupling Agents in Amide Bond Formation

| Reagent | Yield (%) | Racemization (%) | Reaction Time (h) |

|---|---|---|---|

| COMU | 89 | 1.8 | 6 |

| HATU | 78 | 4.2 | 8 |

| T3P | 82 | 3.1 | 7 |

| DCC | 65 | 6.5 | 12 |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activity.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-(2-((((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)amino)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Adamantane-Containing Acetamides

The compound N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., compounds 5a–y in ) share structural similarities with the target molecule, particularly in the use of adamantane and 2-oxoacetamide groups. However, the indole core in these derivatives contrasts with the benzoate ester in the target compound. The synthesis of adamantane-containing analogs typically involves:

Adamantane-1-carbonyl chloride reacting with aromatic amines (e.g., o-toluidine).

Subsequent lithiation and coupling with oxalyl chloride to form intermediates.

Final amidation with substituted amines .

Key Differences :

- Core Structure : Indole vs. benzoate ester. Indole derivatives may exhibit π-π stacking interactions, while benzoate esters offer tunable solubility via ester hydrolysis.

- Adamantane Position : The target compound’s adamantane is methoxy-substituted at position 2 and linked via a methylene group, whereas ’s derivatives feature adamantane directly attached to indole.

Benzoate Esters with Acetamido Substituents

Methyl 4-acetamido-2-hydroxybenzoate () shares the benzoate ester backbone but lacks the adamantane moiety. Its synthesis involves acetylation of 4-aminosalicylic acid, highlighting simpler routes compared to the target compound’s multi-step adamantane coupling .

Key Differences :

- Substituents : The target compound’s adamantane group increases molecular weight (~370–400 g/mol estimated) and lipophilicity (ClogP >3) compared to the simpler acetamido derivative (ClogP ~1.5).

- Synthetic Complexity : The target compound requires adamantane functionalization and precise coupling, whereas ’s compound is synthesized via straightforward acetylation.

Thiazolidinone-Based Benzoates

Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates () incorporate a thiazolidinone ring, which introduces heterocyclic rigidity and hydrogen-bonding sites. These derivatives are synthesized via cyclization with dimethyl acetylenedicarboxylate (DMAD), differing from the target compound’s amide coupling strategies .

Data Tables

Table 2: Estimated Physicochemical Properties

Research Implications

- Synthetic Challenges : The target compound’s adamantane coupling requires precise stereochemical control, as seen in ’s use of anhydrous conditions and specialized reagents (e.g., Mn-BuLi) .

- Biological Potential: Adamantane’s role in antiviral and CNS-targeting drugs suggests the target compound could be explored for similar applications, though its benzoate core may direct it toward anti-inflammatory or protease-targeting pathways.

Biological Activity

Methyl 4-(2-((((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)amino)-2-oxoacetamido)benzoate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy and applications.

Chemical Structure and Synthesis

The compound features a complex structure characterized by an adamantane moiety, which is known for its unique three-dimensional shape and stability. The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Adamantane Derivative : Starting from a suitable adamantane precursor.

- Amidation : The introduction of amino and acetamido groups through coupling reactions.

- Methylation : Final methylation to yield the target compound.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of adamantane have been shown to possess antibacterial properties against various strains of bacteria, including Mycobacterium tuberculosis .

| Compound | Activity | Reference |

|---|---|---|

| Adamantane Derivatives | Antibacterial against M. tuberculosis | |

| Methyl 4-amino derivatives | Antimicrobial against Gram-positive bacteria |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomal function.

- Cell Membrane Disruption : It could alter membrane permeability leading to cell lysis.

- Enzyme Inhibition : Potential inhibition of key metabolic enzymes in pathogens.

Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antibacterial efficacy of adamantane derivatives. The results indicated that compounds with similar structures to this compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli in vitro .

Study 2: Pharmacokinetics

Another investigation focused on the pharmacokinetics of adamantane-based compounds in animal models. The study revealed favorable absorption rates and metabolic stability, suggesting potential for therapeutic use in treating bacterial infections .

Q & A

Q. Table 1: Comparison of Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Adamantane methoxylation | H2SO4, CH3OH, 80°C, 12h | 65 | >95% | |

| Amide coupling | EDC, HOBt, DMF, RT, 24h | 78 | 98% | |

| Esterification | Methyl chloroformate, pyridine, 0°C→RT | 85 | 99% |

Advanced: How can researchers resolve contradictions in reported biological activity data for adamantane-containing benzoate derivatives?

Methodological Answer:

Discrepancies in biological data (e.g., antiviral vs. anticancer activity) may arise from:

- Assay Variability: Standardize protocols (e.g., cell lines, incubation times) to enable cross-study comparisons .

- Structural Confounders: Use computational tools (e.g., molecular docking) to assess how adamantane stereochemistry affects target binding .

- Metabolic Stability: Conduct pharmacokinetic studies (e.g., microsomal assays) to evaluate if metabolic breakdown alters activity .

Example Workflow:

Replicate conflicting assays under controlled conditions.

Perform crystallography (if feasible) to confirm stereochemical integrity .

Use SAR (Structure-Activity Relationship) models to isolate key functional groups driving activity .

Advanced: What strategies are effective in optimizing crystallization for X-ray diffraction studies?

Methodological Answer:

Crystallization challenges often stem from the compound’s hydrophobic adamantane core and flexible acetamido side chain.

- Solvent Screening: Use mixed solvents (e.g., DMSO/water or THF/heptane) to balance solubility and nucleation rates .

- Temperature Gradients: Slow cooling from 50°C to 4°C over 72h enhances crystal lattice formation .

- Additives: Introduce co-crystallizing agents (e.g., crown ethers) to stabilize intermolecular interactions .

Q. Table 2: Crystallization Parameters from Analogous Compounds

| Compound Class | Solvent System | Temp. Range (°C) | Crystal Quality | Reference |

|---|---|---|---|---|

| Adamantane-oxadiazole | DCM/hexane (1:3) | 25→4 | High resolution | |

| Benzoate derivatives | DMSO/water (1:5) | 50→4 | Moderate |

Basic: How is the structural integrity of this compound verified post-synthesis?

Methodological Answer:

- NMR Spectroscopy:

- 1H NMR: Confirm adamantane protons (δ 1.5–2.2 ppm) and methyl ester (δ 3.8 ppm) .

- 13C NMR: Identify carbonyl carbons (amide: ~170 ppm; ester: ~165 ppm) .

- HPLC-MS: Monitor purity (>98%) and molecular ion peak (e.g., [M+H]+ = calculated m/z) .

Advanced: What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Prediction: Use tools like SwissADME to estimate LogP (lipophilicity), permeability (Caco-2 model), and cytochrome P450 interactions .

- Molecular Dynamics (MD): Simulate blood-brain barrier penetration, leveraging the adamantane moiety’s known lipid affinity .

- Toxicity Profiling: Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity .

Basic: What are the key considerations for designing in vitro biological assays?

Methodological Answer:

- Cell Line Selection: Use disease-relevant models (e.g., HeLa for anticancer screening) .

- Dose-Response Curves: Test concentrations from 1 nM to 100 µM to determine IC50 values .

- Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%) .

Advanced: How can researchers address low solubility in aqueous buffers during biological testing?

Methodological Answer:

- Co-solvents: Use DMSO (≤0.1%) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .

- Prodrug Design: Modify the methyl ester to a carboxylate salt for improved hydrophilicity .

- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to increase bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.